REACTION_CXSMILES
|
C(O)C.[CH:4]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])OCC.[CH3:14][C:15]([CH3:19])=[CH:16]C=O.C(=O)([O-])[O-].[K+].[K+]>S([O-])(O)(=O)=O.[K+]>[CH2:12]([O:11][CH:4]([O:8][CH2:9][CH3:10])[CH:14]=[C:15]([CH3:19])[CH3:16])[CH3:13] |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
29.7 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
17.2 mL
|
Type
|
reactant
|
Smiles
|
CC(=CC=O)C
|
Name
|
|
Quantity
|
2.615 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.277 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
then stirred for an additional 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Under an argon atmosphere, a 250-mL, round-bottomed flask equipped with a stir bar
|
Type
|
ADDITION
|
Details
|
was charged with abs
|
Type
|
TEMPERATURE
|
Details
|
The resulting clear, colorless solution was further cooled to 2° C. (internal)
|
Type
|
CUSTOM
|
Details
|
resulting in an immediate exotherm to 10° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to 21° C. (internal) over 45 minutes (within 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered
|
Type
|
WASH
|
Details
|
the remaining solid rinsed with abs
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
before filtering off the potassium carbonate
|
Type
|
WASH
|
Details
|
The solid was rinsed with abs
|
Type
|
DISTILLATION
|
Details
|
distilled (172 mm Hg) through a Vigereux column (13.5 cm)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C=C(C)C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.14 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |